The synthesis of Nap(4)-ADP typically involves several steps, including the activation of the phosphate group and coupling with nucleoside derivatives. One common method utilizes phosphoramide activation, where a phosphate group is activated in the presence of specific reagents like triphenylphosphine and imidazole derivatives, followed by coupling with morpholino nucleosides. This approach allows for high yields of the desired nucleotide conjugates, often exceeding 70% after purification processes .
The synthesis can be performed using solid-phase techniques or solution-phase methodologies. For instance, a solid-phase synthesis approach allows for the efficient assembly of oligopeptides conjugated with ADP-ribose units. This method has been shown to yield peptides that maintain stability under various chemical conditions, which is crucial for subsequent analyses and applications .
Nap(4)-ADP features a typical adenosine diphosphate backbone with an additional N-acetyl-β-alanyloxy group. Its molecular formula is C₁₃H₁₅N₅O₇P, and it possesses a complex three-dimensional structure that facilitates its interaction with various biological targets.
The structural analysis can be supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into the conformational dynamics and binding interactions of Nap(4)-ADP within enzymatic active sites .
Nap(4)-ADP participates in several biochemical reactions, primarily as a substrate for poly(ADP-ribose) polymerases (PARPs). These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins, playing a critical role in DNA repair mechanisms and cellular stress responses .
The reactivity of Nap(4)-ADP can be influenced by various factors, including pH and temperature. For instance, studies have shown that under alkaline conditions, Nap(4)-ADP can undergo hydrolysis, leading to the release of adenosine monophosphate and other byproducts. This behavior is essential for understanding its stability and utility in experimental settings .
The mechanism by which Nap(4)-ADP exerts its effects primarily involves its role as a substrate for ADP-ribosylation reactions catalyzed by PARPs. Upon binding to the enzyme, Nap(4)-ADP is cleaved to release nicotinamide and facilitate the covalent attachment of ADP-ribose to target proteins or nucleic acids .
Research indicates that the efficiency of these reactions can vary significantly based on the structural modifications present in the ADP analogs. For example, modifications that enhance binding affinity or alter conformational dynamics can lead to increased rates of ADP-ribosylation .
Nap(4)-ADP is typically a white to off-white powder at room temperature. It is soluble in polar solvents such as water and dimethyl sulfoxide, which facilitates its use in various biochemical assays.
The compound exhibits stability under neutral pH conditions but can undergo hydrolysis in alkaline environments. Its log P value indicates moderate lipophilicity, which may influence its cellular uptake and distribution within biological systems .
Nap(4)-ADP has several applications in scientific research:
Adenosine diphosphate (ADP) is a nucleotide composed of three key subunits: the purine base adenine, the pentose sugar ribose, and two phosphate groups linked by phosphoanhydride bonds. The molecular formula of free ADP is C₁₀H₁₅N₅O₁₀P₂, with a molar mass of 427.20 g/mol. The phosphate groups are attached to the 5' carbon of ribose, forming a linear diphosphate chain (α- and β-phosphates). In aqueous solutions, ADP predominantly adopts an anti-conformation where the adenine ring is oriented away from the ribose ring, minimizing steric clashes [7].
Nap(4)-ADP (CID 3035831), a structural analogue, features the core ADP scaffold but includes additional naphthyl-based modifications at the 4-position of adenine. This substitution yields the molecular formula C₂₀H₂₄N₁₀O₁₃P₂ and alters electronic properties, enhancing aromatic stacking interactions. The naphthyl group introduces steric constraints that limit rotational freedom around the glycosidic bond, favoring syn-conformations in specific biochemical contexts [2]. Both ADP and Nap(4)-ADP lack chiral centers in their phosphate chains but exhibit sugar puckering variations (C2'-endo vs. C3'-endo) that influence macromolecular binding [6].
Table 1: Atomic Composition of ADP and Derivatives
Compound | Molecular Formula | Molar Mass (g/mol) | Unique Features |
---|---|---|---|
ADP | C₁₀H₁₅N₅O₁₀P₂ | 427.20 | Linear diphosphate chain |
Nap(4)-ADP | C₂₀H₂₄N₁₀O₁₃P₂ | 634.44 | 4-substituted naphthyl group |
ADP bridges the energy gap between adenosine monophosphate (AMP) and adenosine triphosphate (ATP). Structurally, ATP contains three phosphate groups (γ, β, α), while AMP has one. The additional phosphates in ATP store substantial energy, with hydrolysis of ATP to ADP releasing 30.5 kJ/mol under standard conditions [6]. ADP’s intermediate energy capacity is reflected in its role as a substrate for ATP regeneration via kinases:
\text{ADP} + \text{P}_i + \text{H}^+ \xrightarrow{\text{ATP synthase}} \text{ATP} + \text{H}_2\text{O}
Functionally, ATP serves as the primary energy donor in reactions like muscle contraction and active transport, while ADP acts as a key allosteric regulator. For example, ADP activates phosphofructokinase in glycolysis and mitochondrial isocitrate dehydrogenase, upregulating ATP synthesis during energy depletion [4] [6]. In contrast, Nap(4)-ADP’s bulky naphthyl group disrupts binding to typical ATP/ADP-recognition sites (e.g., Rossmann folds), redirecting it toward specialized targets like Nudix hydrolases [5].
Table 2: Functional and Structural Comparison of Adenine Nucleotides
Nucleotide | Phosphate Groups | Energy Release (kJ/mol) | Primary Cellular Roles |
---|---|---|---|
AMP | 1 | - | Signaling, RNA synthesis |
ADP | 2 | 30.5 (from ATP hydrolysis) | Substrate for ATP synthesis, allosteric regulation |
ATP | 3 | 30.5 | Primary energy carrier, cofactor |
The diphosphate moiety of ADP confers high affinity for divalent cations, particularly Mg²⁺. The MgADP⁻ complex forms with a dissociation constant (K_d) of ~50 μM, significantly stabilizing the molecule by neutralizing electrostatic repulsion between phosphates [6] [9]. This binding induces a conformational shift where the β-phosphate rotates toward the metal ion, optimizing coordination geometry. Free energy calculations reveal Mg²⁺ binding lowers the ΔG of ADP hydrolysis by 4–5 kJ/mol, enhancing kinetic stability [6] [9].
Nap(4)-ADP exhibits altered metal-binding thermodynamics due to its naphthyl group. The aromatic system partially shields the α-phosphate, reducing Mg²⁺ affinity (K_d ≈ 120 μM) but increasing selectivity for transition metals like Zn²⁺ via π-cation interactions. This property is exploited in metalloenzyme regulation, where Nap(4)-ADP acts as a conformational modulator in ADP-ribosyltransferases [5].
ADP undergoes pH-dependent ionization, with four macroscopic pKa values: 3.0 (α-phosphate), 3.9 (β-phosphate), 6.5 (ribose hydroxyl), and 12.3 (adenine N1) [6] [7]. At physiological pH (7.4), ADP exists as ADP³⁻ (β-phosphate deprotonated) and HADP²⁻ (β-phosphate protonated). The equilibrium favors ADP³⁻ (∼80%), enhancing solubility and metal coordination capacity. Acidic conditions (pH < 3) promote protonation of both phosphates, reducing electrostatic repulsion and favoring compact conformations [7].
Nap(4)-ADP’s ionization profile differs due to its naphthyl group. The appended aromatic system lowers the pKa of the adenine N1 to 10.8, increasing cationic character near neutrality. This shift promotes stacking interactions and influences enzymatic recognition—e.g., in Nudix hydrolases, where substrate binding requires protonated adenine at catalytic sites [5].
Table 3: Ionization Properties of ADP and Derivatives
Parameter | ADP | Nap(4)-ADP | Biological Implications |
---|---|---|---|
pKa (β-phosphate) | 3.9 | 4.2 | Altered charge distribution at pH 7.4 |
Dominant form (pH 7.4) | ADP³⁻ (80%) | H-Nap(4)-ADP²⁻ (60%) | Enhanced membrane permeability in Nap(4)-ADP |
pKa (Adenine N1) | 12.3 | 10.8 | Increased stacking propensity |
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